molecular formula C10H13NO2 B102307 N-hydroxy-2-phenylbutanamide CAS No. 17698-12-3

N-hydroxy-2-phenylbutanamide

Cat. No.: B102307
CAS No.: 17698-12-3
M. Wt: 179.22 g/mol
InChI Key: ILDDBGWBYJLIEA-UHFFFAOYSA-N
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Description

N-hydroxy-2-phenylbutanamide (chemical formula: C₁₀H₁₃NO₂) is a hydroxamic acid derivative characterized by a phenyl group at the C2 position of a butanamide backbone and a hydroxylamine (-NHOH) functional group. This compound has been synthesized via optimized procedures, yielding a white solid with a melting point of 112–113°C and a high purity (90% yield) . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 10.58 (s, 1H, -NHOH), 7.25 (m, 5H, aromatic protons), 3.09 (dd, 1H, CH), 0.76 (t, 3H, CH₃).
  • ¹³C NMR: δ 170.2 (C=O), 141.3 (aromatic carbons), 50.8 (CH), 12.8 (CH₃).
  • HRMS (ESI): m/z 180.1022 (calculated for C₁₀H₁₄NO₂ [M+H]⁺) .

These properties make it a candidate for studies in medicinal chemistry, particularly in metal chelation and enzyme inhibition.

Properties

CAS No.

17698-12-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-2-phenylbutanamide

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12)

InChI Key

ILDDBGWBYJLIEA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NO

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)O

Other CAS No.

131802-71-6

Synonyms

2-hydroxy-2-phenylbutyramide

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: N-hydroxy-4-phenylbutanamide

N-hydroxy-4-phenylbutanamide, a positional isomer of N-hydroxy-2-phenylbutanamide, differs in the placement of the phenyl group at the C4 position. Structural differences likely influence:

  • Solubility : The C4 phenyl group may reduce solubility in polar solvents due to increased hydrophobicity.
  • Reactivity : The distal phenyl position could alter steric effects in reactions involving the hydroxamic acid moiety.

Substituent Variations: N-hydroxy-2,2-diphenylacetamide

N-hydroxy-2,2-diphenylacetamide (C₁₄H₁₃NO₂) features two phenyl groups at the C2 position, replacing the butanamide chain with an acetamide backbone. Key distinctions include:

  • Melting Point : 172–173°C, significantly higher than this compound, likely due to enhanced molecular symmetry and π-π stacking .
  • Spectral Data :
    • ¹H NMR : δ 10.91 (s, 1H, -NHOH), 7.34–7.28 (m, 10H, aromatic protons).
    • ¹³C NMR : Additional aromatic carbons and a carbonyl signal at δ ~170 ppm.

The diphenyl structure may enhance stability but reduce bioavailability due to increased molecular rigidity.

Chlorophenyl-Substituted Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compounds 6–10) share the hydroxamic acid core but incorporate chloro-substituted aryl groups and cyclic aliphatic chains. These modifications lead to:

  • Antioxidant Activity : Demonstrated in DPPH radical scavenging assays, though direct comparisons to this compound are absent .
  • Steric and Electronic Effects : Cyclopropane/cyclohexyl groups may hinder interaction with biological targets, while the 4-chlorophenyl moiety enhances electrophilicity.

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